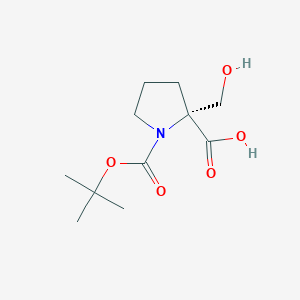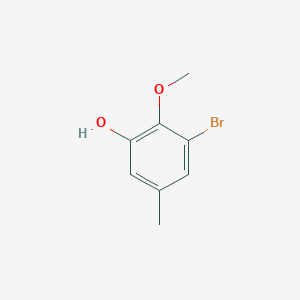
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane (BTFE) is a fluorinated ether compound with a wide range of applications in the field of scientific research. It has been used in various studies, from drug development to laboratory experiments, due to its unique properties. BTFE is a colorless, non-toxic and non-flammable compound, making it an ideal choice for many scientific research applications.
Mécanisme D'action
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane has been found to act as a surfactant, which means that it helps to reduce the surface tension of a liquid. This property allows it to be used as a solvent for drug development, as it can help to improve the solubility of other compounds. It also acts as a stabilizer, helping to reduce the reactivity of organic compounds.
Biochemical and Physiological Effects
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane has been found to have a number of biochemical and physiological effects. It has been found to be an effective surfactant, helping to reduce the surface tension of a liquid. It has also been found to act as a stabilizer, helping to reduce the reactivity of organic compounds. Additionally, it has been found to be an effective cryoprotectant, helping to preserve proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane in laboratory experiments is its non-toxic and non-flammable nature. It is also a relatively mild reaction, meaning that it is suitable for a wide range of applications. However, it is important to note that 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane is not suitable for use with strong acids or bases, as it can be corrosive. Additionally, it is important to note that 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane is not suitable for use in drug development, as it can interfere with the efficacy of the drug.
Orientations Futures
The potential future applications of 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane in scientific research are numerous. It could be used to develop new solvents for drug development, to improve the solubility of other compounds, or to stabilize organic compounds. Additionally, it could be used as a cryoprotectant to preserve proteins and enzymes, or as a stabilizer for organic compounds. Furthermore, 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane could be used to develop new methods for drug delivery, or as a coating for medical devices. Finally, it could be used to develop new catalysts for organic synthesis.
Méthodes De Synthèse
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane can be synthesized by the reaction of 4-benzyloxybenzaldehyde and 1,1,2,2-tetrafluoroethane in the presence of a strong base such as sodium hydride. The reaction proceeds in a two-step process, with the first step involving the formation of a benzyloxybenzyl alcohol intermediate and the second step involving the formation of 1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane. The reaction is typically carried out at room temperature and is generally considered to be a mild reaction.
Applications De Recherche Scientifique
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane has been used in a variety of scientific research applications. It has been used as a solvent for drug development, as an additive to improve the solubility of other compounds, and as a reaction medium for organic synthesis. It has also been used as a cryoprotectant to preserve proteins and enzymes, and as a stabilizer for organic compounds.
Propriétés
IUPAC Name |
1-phenylmethoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenylmethoxyphenyl)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F4O2/c29-27(30,23-11-15-25(16-12-23)33-19-21-7-3-1-4-8-21)28(31,32)24-13-17-26(18-14-24)34-20-22-9-5-2-6-10-22/h1-18H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHAXXVRSALMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(C3=CC=C(C=C3)OCC4=CC=CC=C4)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]formamide](/img/structure/B6316622.png)
![Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B6316630.png)

![2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6316643.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]malonic acid dimethyl ester](/img/structure/B6316645.png)




![2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine](/img/structure/B6316668.png)


